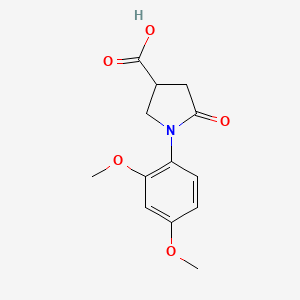

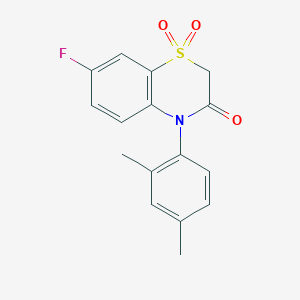

1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The 2,4-dimethoxyphenyl group is a common motif in organic chemistry, known for its electron-donating properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as pyrazoline derivatives have been synthesized for their biological and pharmacological activities . Another related compound, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, were synthesized based on a dithiolopyrrolone scaffold .

Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, related compounds such as pyrazoline derivatives have shown a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Scientific Research Applications

Crystal Engineering and Supramolecular Assemblies

1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has applications in crystal engineering, as seen in studies of supramolecular assemblies. One study involved the synthesis and characterization of complexes using single-crystal X-ray diffraction, revealing insights into the formation of host-guest systems and molecular tapes in these assemblies (Arora & Pedireddi, 2003).

Construction of Metal-Organic Frameworks

This compound also plays a role in constructing metal-organic frameworks (MOFs). A study highlighted the synthesis of non-interpenetrated cationic frameworks using a tetracarboxylic acid and pyridine-based linkers, demonstrating the modification of pore sizes and selective gas adsorption (Sen et al., 2014).

Medicinal Chemistry and Antimicrobial Activity

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for biological activities, including antimicrobial properties. A study synthesized novel bicyclic thiohydantoin fused to pyrrolidine compounds, exploring their structural characterization and antimicrobial activity (Nural et al., 2018).

Photoreleasable Protecting Group for Carboxylic Acids

Another significant application is as a photoreleasable protecting group for carboxylic acids. Research on 2,5-dimethylphenacyl chromophore, a photoremovable protecting group, showed efficient intramolecular hydrogen abstraction and the potential for use in photolysis (Klan et al., 2000).

Polymer Synthesis

The compound is also relevant in the synthesis of polymers. A study on the preparation of hyperbranched aromatic polyimides from a precursor derived from 3,5-dimethoxyphenol illustrated its role in polymer science (Yamanaka et al., 2000).

Future Directions

properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-9-3-4-10(11(6-9)19-2)14-7-8(13(16)17)5-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNQXFPGGPZDQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860870.png)

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2860871.png)

![1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2860872.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)

![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)

![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)

![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)